17alpha(H),21beta(H)-22RS-TETRAKISHOMOHOPANE
Overview
Description
17alpha(H),21beta(H)-22RS-TETRAKISHOMOHOPANE is a type of hopanoid, which are pentacyclic triterpenoids commonly found in certain bacteria. These compounds are known for their stability and are often used as biomarkers in geological studies . The structure of this compound includes four cyclohexane rings and one cyclopentane ring, making it a complex and stable molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17alpha(H),21beta(H)-22RS-TETRAKISHOMOHOPANE typically involves the cyclization of squalene, a linear triterpene, into the hopane skeleton. This process can occur under both aerobic and anaerobic conditions, although it is more commonly associated with aerobic bacteria . The reaction conditions often involve the use of specific enzymes that facilitate the cyclization process.
Industrial Production Methods
the production methods would likely involve the cultivation of bacteria known to produce hopanoids, followed by extraction and purification processes .
Chemical Reactions Analysis
Types of Reactions
17alpha(H),21beta(H)-22RS-TETRAKISHOMOHOPANE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or alcohols, while reduction can yield hydrocarbons .
Scientific Research Applications
17alpha(H),21beta(H)-22RS-TETRAKISHOMOHOPANE has several scientific research applications:
Geological Studies: Used as biomarkers to study ancient biological activity and environmental conditions.
Biological Research: Helps in understanding the role of hopanoids in bacterial cell membranes.
Medical Research:
Industrial Applications: Used in the production of biofuels and other biotechnological applications.
Mechanism of Action
The mechanism of action of 17alpha(H),21beta(H)-22RS-TETRAKISHOMOHOPANE involves its incorporation into bacterial cell membranes, where it helps to stabilize the membrane structure. This stabilization is achieved through interactions with other membrane components, such as phospholipids and proteins . The molecular targets and pathways involved include the enzymes responsible for hopanoid biosynthesis and the cellular processes that regulate membrane composition .
Comparison with Similar Compounds
Similar Compounds
17alpha(H),21beta(H)-HOMOHOPANE: Similar structure but lacks the additional side chains present in 17alpha(H),21beta(H)-22RS-TETRAKISHOMOHOPANE.
17alpha(H),21beta(H)-BISHOMOHOPANOL: Contains a hydroxyl group, making it more polar than this compound.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of additional side chains, which can influence its biological activity and stability .
Properties
IUPAC Name |
(3R,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-heptan-2-yl-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H60/c1-9-10-11-13-24(2)25-16-21-31(5)26(25)17-22-33(7)28(31)14-15-29-32(6)20-12-19-30(3,4)27(32)18-23-34(29,33)8/h24-29H,9-23H2,1-8H3/t24?,25-,26-,27+,28-,29-,31+,32+,33-,34-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOUVXJORMEENT-ZNEPMADNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(C)[C@H]1CC[C@]2([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H60 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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